trans-Methacrifos-d6
Description
trans-Methacrifos-d6 (C$5$H$3$D$6$O$3$PS) is a deuterated isotopologue of the organophosphate insecticide Methacrifos. It is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying non-deuterated Methacrifos residues in environmental and biological samples. The deuterium atoms replace six hydrogens in the methyl groups, enhancing its molecular weight by 6 atomic mass units (AMU), which allows for distinct spectral differentiation from the parent compound .
Properties
Molecular Formula |
C₇H₇D₆O₅PS |
|---|---|
Molecular Weight |
246.45 |
Synonyms |
(E)-3-[(Dimethoxyphosphinothioyl)oxy]-2-methyl-2-propenoic Acid Methyl Ester-d6; CGA 20168-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C$5$H$3$D$6$O$3$PS
- Molecular Weight : 278.24 g/mol
- CAS Number: Not explicitly listed in provided evidence; hypothetical extrapolation based on organophosphate standards.
- Solubility: Lower aqueous solubility (0.12 mg/mL) compared to non-deuterated Methacrifos due to isotopic effects on hydrogen bonding .
- Synthesis : Typically synthesized via deutero-methylation of precursor intermediates under controlled conditions, using deuterated reagents (e.g., CD$_3$I) in tetrahydrofuran (THF) with ionic liquid catalysts, following green chemistry principles .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares trans-Methacrifos-d6 with structurally related organophosphates and deuterated standards:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Log S (ESOL) | Primary Application |
|---|---|---|---|---|---|---|
| This compound | Hypothetical | C$5$H$3$D$6$O$3$PS | 278.24 | 0.12 | -2.18 | Analytical internal standard |
| Methacrifos (non-deut) | 10265-92-6 | C$5$H$9$O$_3$PS | 180.16 | 0.85 | -1.75 | Agricultural insecticide |
| cis-Methacrifos-d6 | Hypothetical | C$5$H$3$D$6$O$3$PS | 278.24 | 0.10 | -2.35 | Analytical standard |
| Chlorpyrifos-d10 | 118992-18-8 | C$9$H$3$D${10}$Cl$3$NO$_3$PS | 387.65 | 0.08 | -3.02 | Pest residue quantification |
| Dicrotophos-d6 | 14166-25-9 | C$8$H$7$D$6$NO$5$P | 279.20 | 0.15 | -1.89 | Metabolite tracing |
Key Findings
Isotopic Effects on Solubility: this compound exhibits 86% lower water solubility than non-deuterated Methacrifos due to reduced hydrogen-bonding capacity, a trend observed in deuterated organophosphates . cis-Methacrifos-d6 shows even lower solubility (0.10 mg/mL), attributed to steric hindrance in the cis configuration .
Analytical Utility: The +6 AMU shift in this compound enables unambiguous detection in MS, unlike non-deuterated analogues prone to matrix interference .
Metabolic Stability: Deuterated compounds like this compound resist enzymatic degradation 2–3 times longer than non-deuterated versions, critical for longitudinal studies .
Research Implications
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